(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
“(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid” is a chemical compound with the CAS Number: 220497-67-6. It has a molecular weight of 351.4 and its IUPAC Name is (1R,3S)-3- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
One of the primary applications of this compound is in the preparation of N-Fmoc-protected β2-homoamino acids for the solid-phase syntheses of β-peptides. This process is crucial for large-scale production, providing a pathway to synthesize various peptides with potential biological and pharmaceutical applications. The method involves key steps like diastereoselective amidomethylation and protective-group exchange to yield Fmoc-β2hXaa-OH, suitable for solid-phase peptide synthesis (Šebesta & Seebach, 2003).
Another notable application is in the synthesis of complex 'head-to-side-chain' cyclodepsipeptides. Cyclodepsipeptides are a class of cyclic peptides with immense structural diversity and a broad range of biological activities, making them highly valuable as pharmaceutical candidates. The synthesis involves preparing noncommercial protected amino acids like Fmoc-AHDMHA-OH and others, and then assembling the depsipeptidic skeleton using a fully solid-phase approach. The process is intricate and includes steps like macrocyclization and global deprotection, highlighting the compound's significance in constructing complex peptide structures with potential pharmaceutical use (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Material Science and Nanotechnology
In the field of material science, Fmoc-protected amino acids show fascinating self-assembling properties. These properties are pivotal in the design and development of novel materials with specific functions. For instance, compounds like Fmoc-Ala-OH and Fmoc-Leu-OH can form self-assembled structures with unique morphologies, such as flower-like or tube-like structures under varying conditions. The study of these self-assembled structures opens a pathway to understanding the mechanisms of self-assembly and paves the way for designing new materials with controllable and desired functions (Gour et al., 2021).
These self-assembled structures are not just limited to aesthetic appeal; they hold potential for practical applications in nanotechnology. The ability to control the morphology of these structures by altering concentration and temperature conditions is particularly intriguing. It implies that these compounds can be engineered to form specific shapes and sizes, which is a fundamental aspect of nanotechnology. The formation of spheres, rods, or flower-like structures by Fmoc variants of threonine and serine, and the transitions between these forms, demonstrate the versatility and potential of these compounds in material science and nanotechnology applications (Kshtriya, Koshti, & Gour, 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDMUBZVWRSQOT-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426501 | |
Record name | (1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | |
CAS RN |
220497-67-6 | |
Record name | (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220497-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.